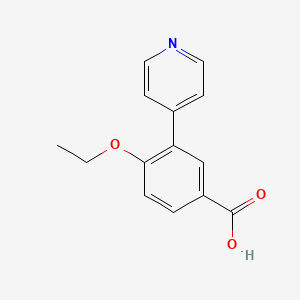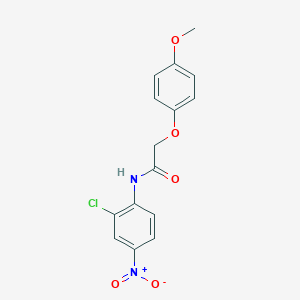![molecular formula C19H22N2O5S B3978309 ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate](/img/structure/B3978309.png)
ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate
Vue d'ensemble
Description
Ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential application in the development of new drugs. This compound belongs to the class of benzoic acid derivatives and has a molecular weight of 383.47 g/mol.
Mécanisme D'action
The mechanism of action of ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting these enzymes, ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate can reduce inflammation, pain, and cancer cell growth.
Biochemical and Physiological Effects:
Ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It also reduces the expression of pro-inflammatory genes and increases the expression of anti-inflammatory genes. In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to have analgesic properties and can reduce pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate in lab experiments include its potential to inhibit the growth of cancer cells and reduce inflammation and pain. It is also relatively easy to synthesize and purify. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Further studies are needed to determine the optimal concentration and dosage for its use in lab experiments.
Orientations Futures
There are several future directions for the research on ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to evaluate its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, its potential as an anti-inflammatory and analgesic agent should be further explored. The compound's potential toxicity and optimal dosage should also be investigated to ensure its safe use in clinical trials.
Applications De Recherche Scientifique
Ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate has potential applications in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to have anti-inflammatory and analgesic properties and can potentially be used as a painkiller. It also has the potential to inhibit the growth of cancer cells and can be used as a chemotherapeutic agent. The compound has been studied extensively in vitro and in vivo, and its potential for clinical use is currently being evaluated.
Propriétés
IUPAC Name |
ethyl 2-[2-(N-methylsulfonylanilino)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-26-19(23)16-12-8-9-13-17(16)20-18(22)14(2)21(27(3,24)25)15-10-6-5-7-11-15/h5-14H,4H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZQLWMUWHTMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3978231.png)
![1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium chloride](/img/structure/B3978242.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-fluorobenzamide](/img/structure/B3978249.png)
![4-{5-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3978252.png)
![N-{2,5-dimethoxy-4-[(2-phenylbutanoyl)amino]phenyl}benzamide](/img/structure/B3978261.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(2-nitrophenyl)thio]acetamide](/img/structure/B3978273.png)
![5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3978275.png)
![1-benzyl-4-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}piperazine](/img/structure/B3978288.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyl-6-phenyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3978310.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3978312.png)
![5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3978313.png)

